Commercial Suppliers and Technical Guide for 2-Methoxyestradiol-13C,d3
Commercial Suppliers and Technical Guide for 2-Methoxyestradiol-13C,d3
For researchers, scientists, and drug development professionals, obtaining high-quality, isotopically labeled compounds is crucial for accurate and reliable experimental results. This guide provides an in-depth overview of the commercial availability of 2-Methoxyestradiol-13C,d3, a valuable tool for studies involving drug metabolism, pharmacokinetics (DMPK), and as an internal standard in mass spectrometry-based quantification.
Commercial Availability
2-Methoxyestradiol-13C,d3 is a specialized, isotopically labeled version of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). Due to its specific nature, it is not commonly available as a stock item from major chemical suppliers. However, several companies specializing in stable isotope labeling and custom synthesis are potential sources for this compound.
One specific listing for 2-Methoxy-[13C,d3]-estradiol was identified from BePure, with the following details:
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Product Number: MCD-2050-1mg
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CAS Number: 1217470-09-1
It is important to note that the inventory for this product was listed as zero, suggesting it may be available through custom synthesis or is currently out of stock.
The following table summarizes potential commercial suppliers for 2-Methoxyestradiol-13C,d3, primarily through custom synthesis services. Researchers are advised to contact these companies directly to inquire about synthesis capabilities, pricing, and availability.
| Supplier | Service Type | Website/Contact Information | Notes |
| BePure | Listed Product | Inquire via website | Listed as MCD-2050-1mg, CAS 1217470-09-1, but inventory was zero at the time of this guide's compilation. |
| MedChemExpress | Custom Synthesis | --INVALID-LINK-- | Lists other isotopologues of 2-Methoxyestradiol (e.g., 2-Methoxyestradiol-13C6), indicating capabilities in this area. A quote for custom synthesis would be required. |
| Cambridge Isotope Laboratories, Inc. | Custom Synthesis | --INVALID-LINK-- | A leading producer of stable isotope-labeled compounds with extensive custom synthesis services. |
| BOC Sciences | Custom Synthesis | --INVALID-LINK-- | Offers custom stable isotope labeling services for a wide range of small molecules. |
| Toronto Research Chemicals | Custom Synthesis | --INVALID-LINK-- | Specializes in the synthesis of complex organic chemicals for biomedical research. |
Experimental Protocols
The primary application for 2-Methoxyestradiol-13C,d3 is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of unlabeled 2-Methoxyestradiol in biological matrices. The following is a detailed, adaptable protocol based on established methods for the quantification of 2-Methoxyestradiol in human plasma.[1]
Protocol: Quantification of 2-Methoxyestradiol in Human Plasma using LC-MS/MS
1. Objective: To accurately measure the concentration of 2-Methoxyestradiol in human plasma samples.
2. Materials and Reagents:
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Human plasma (and control plasma for calibration standards)
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2-Methoxyestradiol (unlabeled analytical standard)
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2-Methoxyestradiol-13C,d3 (internal standard)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Ethyl acetate (analytical grade)
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Zorbax Eclipse C18 column (2.1 x 50 mm, 5 µm) or equivalent
3. Preparation of Standard and Quality Control (QC) Samples:
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Prepare a stock solution of 2-Methoxyestradiol and 2-Methoxyestradiol-13C,d3 in methanol.
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Serially dilute the 2-Methoxyestradiol stock solution with control human plasma to create calibration standards at concentrations ranging from 1 to 100 ng/mL.
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Prepare QC samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation (Liquid-Liquid Extraction):
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To 0.3 mL of plasma sample (calibration standard, QC, or unknown), add a known amount of the 2-Methoxyestradiol-13C,d3 internal standard solution.
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Add 1.5 mL of ethyl acetate to the plasma sample.
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Vortex for 1 minute to ensure thorough mixing.
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Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
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Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
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Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)
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Mobile Phase: Gradient elution with methanol and water.
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Flow Rate: 0.25 mL/min
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Injection Volume: 10 µL
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Mass Spectrometry (MS/MS):
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Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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2-Methoxyestradiol: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 303.1 → 136.8).[1]
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2-Methoxyestradiol-13C,d3: Monitor the corresponding transition for the labeled internal standard (the exact m/z values will depend on the position of the labels).
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Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
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6. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of 2-Methoxyestradiol to 2-Methoxyestradiol-13C,d3 against the concentration of the calibration standards.
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Determine the concentration of 2-Methoxyestradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways of 2-Methoxyestradiol
2-Methoxyestradiol exerts its biological effects through various signaling pathways, primarily impacting cell proliferation, apoptosis, and angiogenesis. Understanding these pathways is crucial for researchers investigating its therapeutic potential.
Caption: Overview of 2-Methoxyestradiol's multifaceted mechanism of action.
The diagram above illustrates the three primary mechanisms by which 2-Methoxyestradiol is believed to exert its anti-cancer and anti-angiogenic effects. It disrupts microtubule formation leading to cell cycle arrest, induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway, and inhibits angiogenesis by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).
Caption: Experimental workflow for the quantification of 2-Methoxyestradiol.
This workflow diagram outlines the key steps in the bioanalytical method for quantifying 2-Methoxyestradiol in a biological matrix. The process begins with the addition of the isotopically labeled internal standard to the sample, followed by extraction, concentration, and analysis by LC-MS/MS. The use of the internal standard is critical for correcting for variations in sample processing and instrument response, thereby ensuring accurate quantification.
